molecular formula C14H31NO5Si B1148408 (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE CAS No. 137376-38-6

(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

Cat. No.: B1148408
CAS No.: 137376-38-6
M. Wt: 321.48 g/mol
InChI Key: SGGGQXKYTPWHOA-UHFFFAOYSA-N
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Description

(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE is a useful research compound. Its molecular formula is C14H31NO5Si and its molecular weight is 321.48 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chiral Recognition and Separation

Cellulose and amylose derivatives bearing (3-triethoxysilylpropyl) residues have been synthesized and shown to be effectively immobilized onto silica gel supports. These immobilized chiral packing materials (CPMs) exhibit high chiral recognition and can be utilized with a variety of eluents in high-performance liquid chromatography (HPLC). The significance of these findings lies in the ability to improve chiral recognition for many racemates, potentially benefiting pharmaceutical and chemical research where chiral molecules play a crucial role (Ikai, Yamamoto, Kamigaito, & Okamoto, 2006); (Ikai, Yamamoto, Kamigaito, & Okamoto, 2007).

Surface Modification and Corrosion Protection

Bis-[triethoxysilylpropyl]tetrasulfide and bis-[trimethoxysilylpropyl]amine, closely related to (3-triethoxysilylpropyl)-t-butylcarbamate, have been explored for their potential in surface modification. These compounds, when deposited on metallic surfaces such as aluminum alloy, form crosslinked films that significantly enhance corrosion protection. This application is particularly relevant for industries where metal longevity and durability are of paramount importance (Zhu & van Ooij, 2002).

Enhanced Gas Permeability in Polymers

t-Butylcarbamates of cellulose and cellulose acetate derivatives, synthesized through reactions involving (3-triethoxysilylpropyl) groups, have demonstrated increased gas permeability. These findings could have significant implications for the development of advanced materials in gas separation technologies, offering a path toward more efficient and selective gas separation membranes (Khan, Shiotsuki, Nishio, & Masuda, 2008).

Mechanism of Action

While the specific mechanism of action for “(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE” is not available, a similar compound, 3-(Triethoxysilyl)propyl isocyanate, has been used as a bifunctional reagent for the immobilization of cellulose derivatives onto silica matrix to generate bonded type of chiral stationary phases .

Safety and Hazards

3-(Triethoxysilyl)propyl isocyanate is a toxic compound with an MSDS health hazard score of 3. Its fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Future Directions

The future directions of research could involve exploring the potential applications of “(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE” in various fields, such as materials science, biochemistry, and pharmaceuticals. The development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of interest .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE involves the reaction of 3-aminopropyltriethoxysilane with t-butyl isocyanate in the presence of a base to form the desired compound.", "Starting Materials": [ "3-aminopropyltriethoxysilane", "t-butyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-aminopropyltriethoxysilane to a reaction vessel", "Add t-butyl isocyanate to the reaction vessel", "Add a base (e.g. triethylamine) to the reaction vessel", "Heat the reaction mixture to a temperature of 50-60°C and stir for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the desired product with a suitable solvent (e.g. dichloromethane)", "Purify the product by column chromatography or recrystallization" ] }

CAS No.

137376-38-6

Molecular Formula

C14H31NO5Si

Molecular Weight

321.48 g/mol

IUPAC Name

tert-butyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C14H31NO5Si/c1-7-17-21(18-8-2,19-9-3)12-10-11-15-13(16)20-14(4,5)6/h7-12H2,1-6H3,(H,15,16)

InChI Key

SGGGQXKYTPWHOA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OC(C)(C)C)(OCC)OCC

Origin of Product

United States

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